F4-Neuroprostane (4-series)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H34O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(E)-6-[3,5-dihydroxy-2-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]cyclopentyl]-4-hydroxyhex-5-enoic acid |
InChI |
InChI=1S/C22H34O5/c1-2-3-4-5-6-7-8-9-10-11-18-19(21(25)16-20(18)24)14-12-17(23)13-15-22(26)27/h3-4,6-7,9-10,12,14,17-21,23-25H,2,5,8,11,13,15-16H2,1H3,(H,26,27)/b4-3-,7-6-,10-9-,14-12+ |
InChI Key |
XAFFULPVQSAGOV-GSPMAKDWSA-N |
SMILES |
CCC=CCC=CCC=CCC1C(CC(C1C=CC(CCC(=O)O)O)O)O |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CC1C(CC(C1/C=C/C(CCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC1C(CC(C1C=CC(CCC(=O)O)O)O)O |
Origin of Product |
United States |
Biochemical Pathways and Mechanisms of F4 Neuroprostane Formation
The generation of F4-Neuroprostanes is a non-enzymatic process driven by free radical-mediated oxidation of DHA. nih.govocl-journal.orgresearchgate.netnih.gov This pathway is distinct from the enzyme-catalyzed reactions that produce prostaglandins (B1171923).
Non-Enzymatic Free Radical-Mediated Oxidation of Docosahexaenoic Acid (DHA)
The initial and rate-limiting step in the formation of F4-Neuroprostanes is the abstraction of a hydrogen atom from the DHA molecule by a reactive oxygen species (ROS). nih.govjst.go.jpnih.gov This event initiates a cascade of reactions leading to the formation of various neuroprostane isomers.
DHA possesses multiple bis-allylic methylene (B1212753) groups, which are particularly susceptible to hydrogen abstraction due to the weakened C-H bonds adjacent to the double bonds. jst.go.jpfrontiersin.org The primary sites for this initial attack are the carbons at positions 5, 8, 12, 15, and 18. jst.go.jp The removal of a hydrogen atom from one of these positions results in the formation of a lipid free radical, setting the stage for the subsequent steps of the peroxidation cascade. jst.go.jpnih.gov
Peroxyl Radical Formation and Cyclization
Following the initial hydrogen abstraction, the resulting carbon-centered radical rapidly reacts with molecular oxygen to form a peroxyl radical. nih.govnih.gov This peroxyl radical can then undergo a process of endocyclization, where the radical attacks one of the double bonds within the same molecule to form a five-membered ring, a core feature of the prostane (B1239271) structure. nih.govgerli.com A second molecule of oxygen is then added to the carbon backbone, creating an unstable bicyclic endoperoxide intermediate, which is structurally similar to prostaglandin (B15479496) H2 (PGH2). nih.govresearchgate.net
Regioisomeric Diversity and Preferential Formation
The non-enzymatic oxidation of DHA is not a random process and results in the formation of a variety of regioisomers, with some being more abundant than others. nih.govportlandpress.comsci-hub.se
Overview of 4-, 7-, 10-, 11-, 13-, 14-, 17-, and 20-series Isomers
The peroxidation of DHA can lead to the formation of eight distinct series of F4-Neuroprostane regioisomers, named according to the position on the carbon chain where the side-chain hydroxyl group is attached. nih.govgerli.comportlandpress.comcaymanchem.com These are the 4-, 7-, 10-, 11-, 13-, 14-, 17-, and 20-series. nih.govmdpi.comportlandpress.comcaymanchem.com Each of these series can exist as multiple stereoisomers, leading to a large number of potential F4-Neuroprostane compounds. caymanchem.com
Mechanistic Basis for Abundance of 4-series and 20-series
Research has consistently shown that the 4- and 20-series of F4-Neuroprostanes are generated in significantly greater amounts both in vitro and in vivo compared to the other regioisomers. nih.govportlandpress.comresearchgate.net The prevailing hypothesis for this preferential formation is that the precursor radicals leading to the other series (7-, 10-, 11-, 13-, 14-, and 17-series) can undergo further oxidation to form novel dioxolane-isoprostane-like compounds. nih.gov In contrast, the precursors for the 4- and 20-series neuroprostanes are unable to undergo this additional cyclization, resulting in their accumulation as the major products. nih.govresearchgate.net
| Feature | Description |
| Precursor Molecule | Docosahexaenoic Acid (DHA) |
| Initiation | Free radical-mediated hydrogen abstraction |
| Key Intermediate | Peroxyl radical |
| Core Structure | F-type prostane ring |
| Number of Regioisomers | 8 (4-, 7-, 10-, 11-, 13-, 14-, 17-, and 20-series) |
| Most Abundant Isomers | 4-series and 20-series |
Influence of Environmental Factors on Formation Pathways
The pathway of DHA peroxidation is significantly influenced by environmental conditions, most notably the local concentration of oxygen. nih.govnih.gov This modulation determines the competitive formation of different classes of oxidized lipids derived from DHA.
Oxygen tension plays a critical role in directing the fate of peroxyl radical intermediates formed during DHA peroxidation. nih.govnih.gov This leads to a competitive formation between two distinct classes of compounds: neuroprostanes and neurofurans. portlandpress.comnih.gov Neurofurans are another family of compounds derived from DHA, characterized by a substituted tetrahydrofuran (B95107) ring structure. nih.govwikipedia.orgwikipedia.org
Under conditions of normal or low oxygen tension, the formation of neuroprostanes is the favored pathway. nih.govnih.govresearchgate.net However, as the concentration of molecular oxygen increases, the formation of neurofurans is preferentially enhanced, while the production of neuroprostanes becomes disfavored. nih.govnih.govresearchgate.netnih.gov This differential formation is because high oxygen concentrations promote an alternative reaction pathway for the peroxyl radical intermediate, leading to the formation of the tetrahydrofuran ring characteristic of neurofurans instead of the cyclopentane (B165970) ring of neuroprostanes. portlandpress.comfatsoflife.com
This relationship makes the ratio of neuroprostanes to neurofurans a potential indicator of the oxygenation status or oxidative stress within a given biological environment, particularly the brain, where DHA is highly concentrated. ocl-journal.orgnih.govresearchgate.net
Table 1: Effect of Oxygen Concentration on DHA Peroxidation Products
| Oxygen Concentration | Predominant Pathway | Major Product(s) Formed from DHA |
| Low to Normal | Neuroprostane Formation | F4-Neuroprostanes |
| High | Neurofuran Formation | Neurofurans |
Advanced Analytical Methodologies for F4 Neuroprostane Quantification in Research
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the reliable analysis of F4-NPs. ocl-journal.org These methods offer the necessary selectivity and sensitivity to measure these compounds in complex biological samples such as brain tissue and cerebrospinal fluid (CSF). nih.govnih.gov Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the quantification of F4-NPs and related isoprostanes. ocl-journal.orgresearchgate.net
GC/NICI-MS is widely regarded as the reference or "gold standard" method for quantifying F4-Neuroprostanes, primarily due to its exceptional sensitivity. labmed.org.twnih.gov It is particularly crucial for analyzing samples with very low analyte concentrations, such as human body fluids. labmed.org.twnih.gov The technique has been successfully used to measure F4-NP levels in various biological samples, including rodent and human brain tissue. nih.gov
The high sensitivity of this technique stems from the use of negative-ion chemical ionization (NICI). labmed.org.tw In NICI mode, analytes that have been modified with electron-withdrawing groups capture low-energy electrons. labmed.org.tw This process, different from the more common electron impact (EI) ionization, results in the formation of an unfragmented or minimally fragmented negative ion of high abundance, which significantly enhances detection sensitivity. labmed.org.twtandfonline.com GC/NICI-MS is considered more sensitive than LC-MS-based methods for these molecules. tandfonline.com The lower limit of sensitivity for F4-NP analysis using this method is approximately 10 picograms. nih.govresearchgate.net This level of sensitivity is essential for the analysis of F4-NPs in CSF, where their abundance is very low. nih.gov
To ensure accuracy and precision in quantification, a stable isotope-labeled internal standard is used to account for analyte loss during sample preparation and for variability in instrument response. aptochem.com The ideal internal standard is an isotopically labeled version of the analyte itself, as it shares nearly identical chemical and physical properties, including extraction recovery and chromatographic retention time. aptochem.comwaters.com
For F4-NP analysis, an early approach utilized an ¹⁸O-labeled 17-F4c-NP as an internal standard. labmed.org.twnih.gov However, issues were identified with this standard, including interference from F2-dihomo-isoprostanes in human CSF. labmed.org.tw Consequently, the deuterated isoprostane [²H₄]-15-F2t-IsoP is now recommended and used as the internal standard for F4-NP quantification by GC/NICI-MS. labmed.org.tw For example, in one analysis of a human CSF sample, approximately 200 pg of [²H₄]-15-F2t-IsoP was added to 1 ml of CSF before the extraction steps to enable quantification of F4-NPs. labmed.org.tw
A mandatory prerequisite for analyzing F4-Neuroprostanes by GC-MS is a chemical derivatization process. ocl-journal.orgfree.fr This multi-step procedure is necessary to convert the non-volatile and thermally labile F4-NPs into derivatives with increased volatility and stability suitable for gas chromatography. ocl-journal.orgocl-journal.org The process typically involves two key reactions:
Esterification: The carboxylic acid group of the F4-NP is converted into a pentafluorobenzyl (PFB) ester. This is often achieved by reacting the sample with PFB bromide in the presence of a base catalyst. free.fr This step is also crucial for the subsequent NICI detection, as the PFB group is strongly electron-withdrawing. labmed.org.tw
Silylation: The hydroxyl groups on the F4-NP molecule are converted to trimethylsilyl (B98337) (TMS) ethers. labmed.org.tw This is accomplished using silylating reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), which increases the compound's volatility and prevents its interaction with active sites in the GC system. labmed.org.twfree.fr
Following these derivatization steps and a purification procedure, which may involve thin-layer chromatography (TLC), the final analyte is injected into the GC/NICI-MS system for analysis. labmed.org.twresearchgate.net
LC-MS/MS represents an alternative and powerful technique for the quantification of F4-Neuroprostanes and other isoprostanes. ocl-journal.org This method has been successfully applied to quantify total F2-isoprostane and F4-neuroprostane levels in human plasma after an initial solid-phase extraction (SPE) step. umw.edu.pl
The primary advantage of LC-MS/MS over GC/NICI-MS is that it does not require the often time-consuming and laborious derivatization process. ocl-journal.orgocl-journal.org This simplifies sample preparation and can lead to better recovery yields. ocl-journal.org Furthermore, LC-based methods are considered superior for identifying and separating the various different regioisomers and diastereomers of F4-NPs. labmed.org.tw
However, a significant consideration is that LC-MS/MS generally exhibits lower sensitivity compared to GC/NICI-MS for these compounds. labmed.org.twtandfonline.com This can limit its application for samples where F4-NPs are present in extremely low concentrations, such as the free (non-esterified) form in plasma or CSF. labmed.org.tw
Data Tables
Table 1: Comparison of Mass Spectrometry Methods for F4-Neuroprostane Analysis
| Feature | Gas Chromatography/Negative-Ion Chemical Ionization Mass Spectrometry (GC/NICI-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity | Very high; considered the "gold standard" for trace quantification. labmed.org.twnih.gov Lower detection limit of ~10 pg. nih.govresearchgate.net | Generally lower sensitivity than GC/NICI-MS. labmed.org.twtandfonline.com |
| Derivatization | Mandatory two-step process (esterification and silylation) to increase volatility and thermal stability. labmed.org.twocl-journal.orgfree.fr | Not required, which simplifies sample preparation. ocl-journal.org |
| Isomer Separation | Can be challenging; may lead to co-elution of isomers. nih.gov | Superior capability in identifying and separating different regioisomers. labmed.org.tw |
| Primary Application | Quantification of low-abundance F4-NPs in biological fluids like CSF and plasma. labmed.org.twnih.gov | Quantification in samples where concentrations are sufficient; profiling of multiple isoprostanes. umw.edu.plnih.gov |
| Internal Standard | Commonly uses deuterated standards like [²H₄]-15-F2t-IsoP. labmed.org.tw | Also employs stable isotope-labeled internal standards. umw.edu.pl |
Table 2: Selected Research Findings on F4-Neuroprostane Quantification
| Study Focus | Matrix | Analytical Method | Key Finding |
| Alzheimer's Disease | Human Brain | GC/NICI-MS | F4-NP levels were 4.9 ± 0.6 ng/g in normal human brain and were 2.1-fold higher in affected regions of Alzheimer's disease brains. nih.gov |
| Rodent Brain | Rodent Brain | GC/NICI-MS | Levels of F4-NPs were measured at 8.7 ± 2.0 ng/g wet weight. nih.govresearchgate.net |
| Intracranial Aneurysm | Human Plasma | LC-MS | A significant, 11-fold increase in plasma F4-Neuroprostanes was observed in patients with brain aneurysms compared to healthy subjects. umw.edu.pl |
| Rett Syndrome | Not Specified | GC/NICI-MS/MS | F4-Neuroprostane levels were found to correlate with the severity of the disease. ocl-journal.org |
Application of Deuterated Internal Standards
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation and Purification Strategies
The accurate quantification of F4-NPs is highly dependent on meticulous sample preparation and purification to isolate these lipids from complex biological samples. nih.govnih.gov Key steps involve the extraction of total lipids, followed by the isolation of the F4-NP fraction.
The initial step in analyzing F4-NPs, particularly the esterified forms present in tissues, is the extraction of total lipids. labmed.org.twmdpi.com Two classical methods are widely employed for this purpose: the Folch method and the Bligh-Dyer method. mdpi.comnih.govvliz.be Both methods utilize a chloroform (B151607)/methanol mixture to extract lipids. mdpi.comnih.gov
The Folch method typically uses a high solvent-to-sample ratio (e.g., 20:1) with a 2:1 chloroform/methanol mixture. mdpi.comvliz.beaocs.org In contrast, the Bligh-Dyer method was developed as a more rapid technique with a lower solvent-to-sample ratio. mdpi.comvliz.benih.gov While both methods are effective for tissues with low lipid content (<2%), the Folch method has been shown to yield a higher recovery of lipids in samples with a higher lipid content. mdpi.comvliz.benih.gov The choice of method can be critical, as an underestimation of total lipid content could affect the subsequent quantification of esterified F4-NPs. vliz.be
For both methods, the addition of water results in a biphasic system where the lipids are partitioned into the lower chloroform layer, while non-lipid contaminants are removed in the upper aqueous/methanol layer. nih.govaocs.org To prevent artefactual oxidation during the extraction process, it is common practice to add an antioxidant such as butylated hydroxytoluene (BHT). nih.gov
Interactive Data Table: Comparison of Folch and Bligh-Dyer Methods
| Feature | Folch Method | Bligh-Dyer Method |
|---|---|---|
| Solvent System | Chloroform/Methanol | Chloroform/Methanol |
| Typical Solvent:Sample Ratio | 20:1 mdpi.comvliz.beaocs.org | 3:1 or 4:1 mdpi.comvliz.be |
| Application | Preferred for solid tissues mdpi.com | Advantageous for biological fluids mdpi.com |
| Efficiency | Higher lipid recovery for samples >2% lipid vliz.benih.gov | Rapid, efficient for samples <2% lipid vliz.benih.gov |
| Reference | Folch et al., 1957 mdpi.com | Bligh & Dyer, 1959 mdpi.com |
Following lipid extraction, and particularly for the analysis of free F4-NPs in body fluids or after hydrolysis of esterified forms, Solid-Phase Extraction (SPE) is a crucial purification step. nih.govumw.edu.pluni-wuppertal.de SPE serves to isolate and concentrate the F4-NPs from the bulk of other lipids and interfering substances prior to mass spectrometric analysis. umw.edu.plscispace.comresearchgate.net
The process often involves a multi-step approach. For instance, a common strategy utilizes a C18 reverse-phase SPE cartridge. nih.gov The sample, after acidification, is loaded onto the cartridge, which retains the F4-NPs and other hydrophobic molecules. After washing to remove polar impurities, the F4-NPs are eluted with a more nonpolar solvent. nih.gov Some protocols may incorporate a second SPE step, for example using a silica-based cartridge, to further purify the sample. mdpi.com This two-step purification is particularly important for complex matrices like cerebrospinal fluid (CSF) to ensure the removal of interfering compounds. mdpi.com
F4-Neuroprostanes are initially formed esterified to phospholipids (B1166683) within cell membranes and are then released in their free form into body fluids. nih.govresearchgate.net The analytical approach must therefore distinguish between these two forms, as their relative amounts can provide different biological insights.
Free F4-NPs: These are typically measured in body fluids like plasma, urine, and cerebrospinal fluid (CSF). labmed.org.twnih.gov The analysis of free F4-NPs requires direct extraction and purification, often using SPE, before quantification. labmed.org.twnih.gov
Esterified F4-NPs: To measure F4-NPs esterified in tissues, a total lipid extraction (e.g., Folch or Bligh-Dyer) is performed first. labmed.org.tw This is followed by a chemical hydrolysis step, usually with a base like potassium hydroxide, to cleave the ester bonds and release the F4-NPs into their free acid form. umw.edu.pl After hydrolysis, the sample is acidified and subjected to SPE for purification before analysis. umw.edu.pl
It is important to note that while esterified F4-NPs are abundant in brain tissue, they are barely detectable in human plasma. labmed.org.tw The decision to measure free, esterified, or total (the sum of free and esterified) F4-NPs depends on the biological question and the sample type. labmed.org.twnih.gov
Solid-Phase Extraction (SPE) for Isolation
Methodological Challenges and Refinements in Quantification
The quantification of F4-NPs is fraught with challenges that necessitate sophisticated analytical techniques and continuous methodological refinement. nih.govresearchgate.net
The non-enzymatic formation of F4-NPs from DHA results in a multitude of isomers. labmed.org.twmdpi.com Theoretically, eight different regioisomeric series (4-, 7-, 10-, 11-, 13-, 14-, 17-, and 20-series) can be formed. labmed.org.twmdpi.comnih.gov Within each series, multiple stereoisomers also exist. labmed.org.tw This structural diversity presents a significant analytical hurdle, as many of these isomers have identical masses and similar chemical properties, making them difficult to separate and distinguish. researchgate.netsci-hub.se
Research has shown that the 4- and 20-series are the major regioisomers formed both in vitro and in rat brain tissue. labmed.org.twnih.gov This is because the precursors to the other regioisomeric series can be further oxidized. nih.gov Analytical methods, particularly those based on liquid chromatography-mass spectrometry (LC-MS), are superior in their ability to differentiate between various regioisomers and diastereomers compared to gas chromatography-mass spectrometry (GC-MS). labmed.org.twresearchgate.net However, even with advanced chromatography, complete separation of all isomers is often not achieved, leading to the quantification of multiple co-eluting peaks. nih.govresearchgate.net For instance, some studies focus on quantifying specific, well-characterized isomers like 4-F4t-NeuroP and 10-F4t-NeuroP as representative markers. mdpi.comnih.gov
The low abundance of F4-NPs in biological fluids requires highly sensitive and specific analytical methods, with gas chromatography/negative-ion chemical-ionization mass spectrometry (GC/NICI-MS) being the gold standard for sensitivity. labmed.org.twnih.govresearchgate.net However, this technique is susceptible to interference from other compounds in the biological matrix. nih.govresearchgate.net
Interference can arise from the sample itself, such as other lipids or matrix components that were not completely removed during sample preparation. nih.govacs.org The simultaneous analysis of different classes of isoprostanes, for example, F2-isoprostanes and F4-neuroprostanes, can lead to poor chromatographic separation and potentially inaccurate quantification, especially in CSF samples. researchgate.netresearchgate.net
To mitigate these interferences, extensive sample purification using techniques like multi-step SPE is essential. nih.govmdpi.com Furthermore, the optimization of chromatographic conditions is critical. imperial.ac.uknih.gov This includes the choice of the gas chromatography column, the temperature program, and the use of appropriate derivatization agents to enhance volatility and detection sensitivity for GC-MS analysis. nih.gov For LC-MS, the selection of the column, mobile phase composition, and gradient elution program are key to achieving adequate separation of the F4-NP isomers from interfering substances. sci-hub.se The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, helping to distinguish the target analytes from background noise and co-eluting interferents. umw.edu.plsci-hub.se
Interactive Data Table: Key Research Findings on F4-Neuroprostane Analysis
| Finding | Key Methodological Aspect | Implication for Analysis | Reference(s) |
|---|---|---|---|
| Major Regioisomers | Mass spectrometric analysis of in vitro and in vivo samples. | The 4- and 20-series are the most abundant F4-NP regioisomers, allowing targeted analysis. | labmed.org.twnih.gov |
| Free vs. Esterified Levels | Analysis of different biological compartments. | Esterified F4-NPs are abundant in brain tissue, while free forms are detectable in CSF. Esterified forms are very low in plasma. | labmed.org.tw |
| Quantification in Rett Syndrome | GC/NICI-MS/MS analysis of plasma. | Plasma levels of 4-F4t-NeuroP and 10-F4t-NeuroP were found to correlate with clinical severity. | nih.gov |
| Chromatographic Interference | Simultaneous analysis of F2-IsoPs and F4-NPs in CSF. | Can cause poor separation and falsely elevated F2-IsoP values. | researchgate.netresearchgate.net |
| Superiority of LC-MS for Isomer Separation | Comparison of analytical techniques. | LC-MS/MS offers better capability to identify and separate different regioisomers and diastereomers than GC-MS. | labmed.org.twresearchgate.net |
Sensitivity in Low-Concentration Biological Samples
The quantification of F4-Neuroprostanes is particularly challenging due to their presence at very low levels (picogram to nanogram) in complex biological samples such as cerebrospinal fluid (CSF), plasma, and tissue homogenates. nih.govresearchgate.net The choice of analytical technique is therefore paramount to achieving the required sensitivity.
Gas chromatography-mass spectrometry (GC-MS), especially with negative-ion chemical ionization (NICI), is recognized as a reference method with exceptionally high sensitivity for the quantification of F4-NPs. labmed.org.tw This technique allows for the detection of F4-NPs at the picogram level. For instance, a GC/NICI-MS assay utilizing a stable isotope-labeled internal standard has demonstrated a lower limit of sensitivity of approximately 10 pg. nih.govresearchgate.net In another study using GC-NICI-MS to quantify urinary F2-isoprostanes with an F4-neuroprostane as an internal standard, the limits of detection (LODs) were reported to be in the range of 1.0 to 2.1 pg/mL. researchgate.net This high sensitivity is crucial for studies involving samples with limited availability and low analyte concentrations, such as CSF. labmed.org.tw In a normal human CSF sample, concentrations as low as 33 pg/mL have been quantified using this method. labmed.org.tw
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers advantages in identifying different regioisomers of F4-NPs but has historically been considered less sensitive than GC/NICI-MS for samples like plasma or CSF. labmed.org.tw However, advancements in LC-MS/MS technology have improved its sensitivity, making it a viable and often preferred method due to its simpler sample preparation. For example, a UHPLC-MS/MS method developed for analyzing various isoprostanes, including F4-Neuroprostanes, in saliva reported limits of detection in the tens to hundreds of ppt (B1677978) (picograms per milliliter) range. bohrium.com Another non-targeted LC-MS/MS assay for a broad range of lipid mediators reported LODs ranging from 0.01 to 17.65 ng/mL. mdpi.com The suitability of LC-MS/MS is often dependent on the biological matrix; it can reliably detect F4-NP levels in urine, where concentrations are typically higher than in plasma or CSF. labmed.org.tw
The following interactive table summarizes the sensitivity of different analytical methods for F4-Neuroprostane quantification in various biological samples.
| Analytical Method | Biological Matrix | Limit of Detection (LOD) / Sensitivity | Reference |
| GC/NICI-MS | General | ~10 pg | nih.govresearchgate.net |
| GC/NICI-MS | Urine | 1.0 - 2.1 pg/mL | researchgate.net |
| GC/NICI-MS | Cerebrospinal Fluid (CSF) | Quantified at 33 pg/mL | labmed.org.tw |
| LC-MS/MS | Saliva | 0.005 - 0.2 ng/mL | bohrium.com |
| LC-MS/MS | General (Lipid Mediators) | 0.01 - 17.65 ng/mL | mdpi.com |
| GC/NICI-MS | Brain Tissue | 4.9 ± 0.6 ng/g (normal human) | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort the data.
Validation through Spike-Recovery and Matrix-Matched Calibration
Method validation is essential to ensure the accuracy, precision, and reliability of F4-Neuroprostane quantification. Spike-recovery experiments and the use of matrix-matched calibration are two critical components of this validation process, designed to account for the influence of the complex biological matrix on analytical results.
Spike-Recovery
Spike-recovery analysis assesses the accuracy of a method by adding a known quantity (spike) of the analyte to a biological sample and measuring the percentage of the spike that is detected (recovered). woongbee.com This process helps to identify and quantify any systemic errors or matrix effects that may cause underestimation or overestimation of the analyte concentration. An acceptable recovery range is typically between 80-120%. woongbee.com For F4-NP analysis, this involves spiking a sample (e.g., plasma) with a known amount of a synthetic F4-Neuroprostane standard before proceeding with the extraction and analysis. Studies have demonstrated good quantitative recoveries, often between 90-110%, for isoprostanes in biological fluids, indicating that the extraction process is efficient and the matrix has a minimal effect on quantification. bohrium.com The use of a stable isotope-labeled internal standard, such as an 18O-labeled F4-NP or PGF2α-d4, is crucial in these experiments as it co-elutes with the endogenous analyte and experiences similar matrix effects and losses during sample preparation, allowing for accurate correction. nih.govmdpi.com
Matrix-Matched Calibration
Matrix effects, which are alterations in ionization efficiency due to co-eluting substances from the sample matrix, are a significant challenge in mass spectrometry. bohrium.com To compensate for these effects, matrix-matched calibration is employed. bohrium.com This technique involves creating the calibration curve by spiking known concentrations of the analyte into a sample of the same biological matrix that is devoid of the endogenous analyte or where its concentration is known. biorxiv.org This ensures that the standards are subjected to the same matrix environment as the unknown samples, leading to more accurate quantification. biorxiv.org
In the analysis of F4-Neuroprostanes, a matrix-matched calibration curve would be generated by adding varying concentrations of a synthetic F4-NP standard to a control plasma or CSF sample. The instrument response (e.g., peak area ratio of the analyte to the internal standard) is then plotted against the known concentrations to create the calibration curve. mdpi.comresearchgate.net This curve is subsequently used to determine the concentration of F4-NPs in the test samples. This approach has been shown to be effective in complex biological systems, with studies demonstrating good linearity (R² values > 0.99) for calibration curves of related compounds in various matrices. bohrium.com
The table below provides illustrative data on validation parameters for F4-Neuroprostane and related lipid mediator analysis.
| Validation Parameter | Method | Matrix | Finding | Reference |
| Spike Recovery | UHPLC-MS/MS | Saliva | 90-110% | bohrium.com |
| Spike Recovery | General ELISA | Various | Acceptable range: 80-120% | woongbee.com |
| Spike Recovery | SPE-LC-MS/MS | Wastewater | 78-94% | researchgate.net |
| Linearity (R²) | UHPLC-MS/MS | Saliva | > 0.995 | bohrium.com |
| Linearity (R²) | LC-MS/MS | General (Lipid Mediators) | > 0.99 | mdpi.com |
| Internal Standard Use | GC/NICI-MS | Brain Tissue | 18O-labeled 17-F4c-NP | nih.gov |
| Internal Standard Use | GC/NICI-MS/MS | Plasma | PGF2α-d4 | mdpi.com |
This table is interactive. Click on the headers to sort the data.
By employing these rigorous analytical and validation methodologies, researchers can confidently and accurately measure F4-Neuroprostane levels, paving the way for a deeper understanding of their role in health and disease.
Cellular and Molecular Mechanisms of F4 Neuroprostane Bioactivity in Vitro and Preclinical Models
Modulation of Oxidative Stress and Antioxidant Defenses
F4-Neuroprostanes have demonstrated a notable capacity to modulate oxidative stress and bolster cellular antioxidant defense systems. This is a critical function, given that the brain's high oxygen consumption and lipid-rich environment make it particularly susceptible to oxidative damage. ocl-journal.org
Regulation of Antioxidant Enzyme Expression (e.g., Heme Oxygenase-1)
A key mechanism of F4-Neuroprostane's protective action is the upregulation of antioxidant enzymes. Specifically, 4(RS)-4-F4t-Neuroprostane has been shown to increase the transcriptional levels of heme oxygenase-1 (HO-1), a crucial enzyme in the cellular defense against oxidative stress. researchgate.netnih.gov Studies using human neuroblastoma cells (SH-SY5Y) and primary neuronal cultures have consistently demonstrated this effect. researchgate.netnih.gov The induction of HO-1 by F4-Neuroprostanes suggests a regulatory role in promoting cell survival. researchgate.net Heme oxygenase-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, products which themselves have cytoprotective and anti-inflammatory properties. encyclopedia.pubfrontiersin.org
Reduction of Reactive Oxygen Species (ROS) Levels in Microglial Cells
In the central nervous system, microglial cells are the primary immune cells and can be a significant source of reactive oxygen species (ROS) when activated. frontiersin.org The compound 4(RS)-4-F4t-Neuroprostane (also referred to as 44FNP) has been shown to effectively attenuate the production of ROS induced by lipopolysaccharide (LPS) in both primary and immortalized (BV2) microglial cells. nih.gov By reducing ROS levels, F4-Neuroprostanes help to mitigate the neurotoxic environment that contributes to secondary injury cascades following neurotrauma. nih.govfrontiersin.org
Upregulation of the Nrf2/HO-1 Antioxidative Pathway
The protective effects of F4-Neuroprostanes are further mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/HO-1 antioxidative pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. spandidos-publications.comum.es Studies have demonstrated that 4(RS)-4-F4t-Neuroprostane upregulates this pathway in microglial cells. nih.gov This activation leads to a coordinated antioxidant response, enhancing the cell's capacity to neutralize oxidative insults. nih.govspandidos-publications.com
Influence on Mitochondrial Homeostasis and Membrane Potential
Mitochondria are central to cellular energy metabolism and are also a primary site of ROS production. frontiersin.orgfrontiersin.org F4-Neuroprostanes have been found to play a role in maintaining mitochondrial health. Specifically, 4(RS)-4-F4t-Neuroprostane has been shown to protect against mitochondrial dysfunction by attenuating the loss of mitochondrial membrane potential induced by stressors like LPS in BV2 cells. ocl-journal.org In cardiac models of ischemia/reperfusion injury, 4-F4t-Neuroprostane demonstrated a protective effect by increasing mitochondrial membrane potential and limiting mitochondrial swelling in response to calcium overload. researchgate.net
Anti-Inflammatory Properties and Pathway Modulation
In addition to their antioxidant activities, F4-Neuroprostanes possess significant anti-inflammatory properties, which are critical for their neuroprotective effects.
Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
One of the pathways through which F4-Neuroprostanes exert their anti-inflammatory effects is by interacting with Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play crucial roles in the regulation of lipid metabolism and inflammation. nih.govsmw.ch Research using primary microglial cells has indicated that the anti-inflammatory properties of 4(RS)-4-F4t-Neuroprostane are mediated through these receptors. ocl-journal.org This interaction allows F4-Neuroprostanes to modulate inflammatory responses at the transcriptional level, offering a potential therapeutic avenue for conditions characterized by chronic inflammation.
Research Findings on F4-Neuroprostane Bioactivity
| Mechanism | Key Finding | Model System | Reference |
|---|---|---|---|
| Regulation of Antioxidant Enzymes | Upregulates the transcriptional level of heme oxygenase-1 (HO-1). | SH-SY5Y neuroblastoma cells, primary neuronal cultures. | researchgate.netnih.gov |
| Reduction of ROS | Attenuates lipopolysaccharide (LPS)-induced production of reactive oxygen species (ROS). | Primary and immortalized (BV2) microglial cells. | nih.gov |
| Nrf2/HO-1 Pathway | Upregulates the Nrf2/HO-1 antioxidative pathway. | Microglial cells. | nih.gov |
| Mitochondrial Homeostasis | Attenuates LPS-induced loss of mitochondrial membrane potential. | BV2 microglial cells. | ocl-journal.org |
| Mitochondrial Homeostasis | Increases mitochondrial membrane potential and limits mitochondrial swelling. | Cardiac ischemia/reperfusion model. | researchgate.net |
| Anti-Inflammatory Action | Mediates anti-inflammatory properties through Peroxisome Proliferator-Activated Receptors (PPARs). | Primary microglial cells. | ocl-journal.org |
Suppression of Pro-Inflammatory Mediators (e.g., Lipopolysaccharide)
F4-Neuroprostanes have demonstrated notable anti-inflammatory properties by counteracting the effects of pro-inflammatory stimuli like lipopolysaccharide (LPS). fatsoflife.com In murine macrophage cell lines, A4/J4-neuroprostanes, which are cyclopentenone derivatives of docosahexaenoic acid (DHA), potently suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory response. caymanchem.com This suppression mitigates the production of inflammatory mediators. caymanchem.com
Further studies on primary mouse microglial and BV2 cells have shown that 4(RS)-4-F4t-NeuroP can reduce the levels of reactive oxygen species (ROS) induced by LPS. nih.govocl-journal.orgocl-journal.org This specific neuroprostane also decreases the expression of pro-inflammatory markers such as iNOS and tumor necrosis factor-alpha (TNFα). nih.govresearchgate.net These findings underscore the ability of F4-Neuroprostanes to modulate inflammatory responses at a cellular level.
Inhibition of NF-κB Signaling Pathways
A primary mechanism through which F4-Neuroprostanes exert their anti-inflammatory effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. fatsoflife.comcaymanchem.com The NF-κB pathway is a critical regulator of inflammatory gene expression. Research has shown that A4/J4-neuroprostanes block NF-κB signaling, which is a major mechanism of action for the anti-inflammatory effects of peroxidized metabolites of both DHA and eicosapentaenoic acid (EPA). fatsoflife.complos.org
Specifically, in LPS-stimulated mouse microglia cells, 4(RS)-4-F4t-NeuroP has been observed to decrease the levels of NFκB-p65. nih.gov This inhibition of NF-κB activation prevents the translocation of this transcription factor to the nucleus, thereby suppressing the transcription of various pro-inflammatory genes. d-nb.info The inhibition of the NF-κB pathway has been confirmed as a key mechanism for the anti-inflammatory actions of DHA's peroxidized metabolites. plos.org
Mechanisms in Cardiac Cellular Physiology
F4-Neuroprostanes exhibit significant cardioprotective effects through various mechanisms at the cellular level.
Anti-Arrhythmic Effects in Isolated Ventricular Myocytes
Studies on isolated ventricular cardiomyocytes from mice have revealed the potent anti-arrhythmic properties of F4-Neuroprostanes. researchgate.netocl-journal.org Specifically, 4(RS)-4-F4t-NeuroP has demonstrated a dose-dependent anti-arrhythmic effect, with a half-maximal inhibitory concentration (IC50) of approximately 100 nM. ocl-journal.org This effect is not believed to be mediated by a beta-blocker-like action. ocl-journal.org The generation of 4(RS)-4-F4t-NeuroP from the oxidation of DHA is considered a necessary step to prevent ischemia-induced arrhythmias. fatsoflife.com
Stabilization of Ryanodine (B192298) Receptor Complex (RyR2)
A key mechanism underlying the anti-arrhythmic properties of F4-Neuroprostanes is the stabilization of the ryanodine receptor 2 (RyR2) complex. ocl-journal.orgocl-journal.org The RyR2 complex is crucial for regulating calcium release from the sarcoplasmic reticulum in cardiac cells. researchgate.net Destabilization of this complex can lead to abnormal calcium leakage and contribute to cardiac arrhythmias.
4(RS)-4-F4t-NeuroP is thought to exert a "rycal-like" effect, which involves the stabilization of the RyR2 complex, potentially with FKBP12.6. researchgate.netocl-journal.org This stabilization helps to restore normal calcium homeostasis within the heart, thereby reducing the likelihood of arrhythmic events. researchgate.net
Protection Against Ischemia/Reperfusion Injuries
F4-Neuroprostanes have been shown to protect the heart from damage caused by ischemia/reperfusion (I/R) injury. researchgate.net The compound 4(RS)-4-F4t-NeuroP, when administered before ischemia, can limit the size of a myocardial infarction and decrease the incidence of ventricular arrhythmias. researchgate.net
The protective mechanism involves the regulation of mitochondrial homeostasis. nih.gov F4-Neuroprostane helps to increase the mitochondrial membrane potential and reduce apoptotic signaling pathways, such as decreasing the release of cytochrome c and the activity of caspase 3 in ventricular tissue following I/R. researchgate.net This preservation of mitochondrial function is a critical aspect of its cardioprotective effects. researchgate.net
Mechanisms in Reproductive Cell Biology
F4-Neuroprostanes also play a significant role in reproductive cell biology, particularly in sperm function. ocl-journal.org Although named "neuroprostanes" due to their initial discovery in the brain, these compounds have been detected in seminal fluid and are implicated in male fertility. nih.gov
Research has shown that F4-Neuroprostanes can influence sperm capacitation, a crucial process for acquiring fertilizing capacity. nih.govmdpi.comresearchgate.net In vitro studies with human sperm have demonstrated that a specific concentration of F4-Neuroprostanes can enhance progressive motility and induce capacitation. nih.govnih.gov This effect is thought to be mediated, at least in part, by the ryanodine receptor, which is also present in sperm cells. ocl-journal.orgresearchgate.net
Interestingly, while higher levels of seminal F4-Neuroprostanes have been associated with infertility in some cases, a defined concentration in vitro appears to have a beneficial biological activity on sperm function. nih.govmdpi.com This suggests a complex, concentration-dependent role for F4-Neuroprostanes in male reproductive processes. nih.gov
Interactive Data Table: Research Findings on F4-Neuroprostane Bioactivity
| Area of Bioactivity | Model System | Key Finding | Specific Compound(s) | Reference(s) |
| Anti-Inflammatory | Murine Macrophage Cell Line (RAW267.4) | Suppression of iNOS and COX-2 expression | A4/J4-Neuroprostanes | caymanchem.com |
| Anti-Inflammatory | Primary Mouse Microglial & BV2 Cells | Reduction of LPS-induced ROS, iNOS, and TNFα | 4(RS)-4-F4t-NeuroP | nih.govocl-journal.orgocl-journal.orgresearchgate.net |
| Anti-Inflammatory | Mouse Microglia Cells | Decreased NFκB-p65 levels | 4(RS)-4-F4t-NeuroP | nih.gov |
| Cardiac Anti-Arrhythmic | Isolated Mouse Ventricular Myocytes | Dose-dependent anti-arrhythmic effect (IC50 ≈ 100 nM) | 4(RS)-4-F4t-NeuroP | ocl-journal.org |
| Cardiac Protection | In vivo mouse model (myocardial infarction) | Stabilization of the RyR2 complex | 4(RS)-4-F4t-NeuroP | researchgate.netocl-journal.org |
| Cardiac Protection | In vivo rat model (ischemia/reperfusion) | Reduced apoptosis and preserved mitochondrial function | 4(RS)-4-F4t-NeuroP | researchgate.net |
| Reproductive Biology | Human Sperm (in vitro) | Enhanced sperm motility and capacitation | F4-Neuroprostane | nih.govnih.govmdpi.com |
| Reproductive Biology | Human Sperm (in vitro) | Involvement of ryanodine receptor in capacitation | F4-Neuroprostane | ocl-journal.orgresearchgate.net |
Enhancement of Sperm Motility and Linearity
In vitro studies on human sperm have demonstrated that F4-Neuroprostanes can significantly enhance sperm motility. Incubation of swim-up selected human sperm with a specific concentration of F4-Neuroprostanes (a 1:1 mixture of 4-F4t-NeuroP and 10-F4t-NeuroP) resulted in a notable increase in progressive motility. nih.govmdpi.com Specifically, a 2-hour incubation period was found to be optimal for this stimulatory effect. nih.govmdpi.com Computer-assisted sperm analysis (CASA) confirmed these findings, showing a significant increase in total progressive sperm motility and linearity in samples treated with F4-Neuroprostanes compared to controls. nih.govnih.govresearchgate.net This suggests a direct influence of F4-Neuroprostanes on the physiological behavior of sperm, potentially leading to hyperactivation, a state of vigorous motility required for fertilization. mdpi.com
Table 1: Effect of F4-Neuroprostane Incubation on Human Sperm Motility
| Incubation Time | Parameter | Result vs. Control | Statistical Significance |
|---|---|---|---|
| 2 hours | Progressive Motility | Significantly Increased | p = 0.02 nih.govmdpi.com |
| 2 hours | Total Progressive Motility | Significantly Increased | p < 0.05 nih.govnih.gov |
| 2 hours | Linearity | Significantly Increased | p = 0.016 nih.govnih.gov |
Phosphorylation of AMPKα in Sperm
The bioactivity of F4-Neuroprostanes in sperm is also linked to the phosphorylation of AMP-activated protein kinase α (AMPKα), a key regulator of cellular energy homeostasis. mdpi.comnih.gov Immunofluorescence analysis revealed that after a 2-hour incubation with F4-Neuroprostanes, the localization of phosphorylated AMPKα (p-AMPKα) shifts. nih.gov In control sperm, p-AMPKα is primarily found in the mid-piece. nih.gov However, in F4-Neuroprostane-treated sperm, a dotted signal of p-AMPKα appears along the entire tail. nih.gov This change in localization suggests an activation of AMPK, which is known to be involved in regulating key functional processes in sperm essential for fertilization. mdpi.com
Table 2: Localization of Phospho-AMPKα in Human Sperm after F4-Neuroprostane Incubation
| Treatment | Incubation Time | Primary Localization of Phospho-AMPKα |
|---|---|---|
| Control | 2 hours | Mid-piece nih.gov |
| F4-Neuroprostanes | 2 hours | Dotted signal along the entire tail nih.gov |
Acrosomal Reaction Involvement
The acrosome reaction, the exocytosis of the acrosome's contents, is a crucial and terminal event of capacitation. mdpi.com Research indicates that F4-Neuroprostanes are involved in this process. A significantly higher number of sperm with reacted acrosomes was observed after a 4-hour incubation with F4-Neuroprostanes, as determined by Pisum sativum agglutinin (PSA) localization. nih.govmdpi.com This finding aligns with the observed localization of phospho-AMPKα in the acrosomal region after 4 hours of incubation, suggesting a temporal and mechanistic link between AMPK activation and the acrosome reaction. mdpi.comnih.gov
Ryanodine Receptor Localization and Distribution in Sperm
Ryanodine receptors (RyRs), which are intracellular calcium channels, have been identified in spermatogenic cells and are implicated in modulating flagellar movement. nih.govphysiology.org The localization of RyRs in human sperm is altered by F4-Neuroprostane treatment. nih.govmdpi.com After a 2-hour incubation, a strong immunofluorescence signal for RyRs was observed in the midpiece and postacrosomal sheath in the majority of sperm. nih.govmdpi.comresearchgate.net Following a 4-hour incubation, the signal became dotted and appeared along the entire tail. nih.govmdpi.comresearchgate.net This differential distribution suggests that F4-Neuroprostanes may exert their effects on sperm function, at least in part, by modulating RyR-mediated calcium signaling. nih.govresearchgate.netocl-journal.org
Regulatory Effects on Cell Proliferation (Mechanistic Observation)
Beyond their effects on sperm, F4-Neuroprostanes have demonstrated regulatory effects on the proliferation of certain cell types, particularly malignant cells.
In Vitro Inhibition of Malignant Cell Line Proliferation
Studies have shown that 4-F4t-NeuroP can inhibit the proliferation of the human breast cancer cell line MDA-MB-231 in vitro. researchgate.net This anti-proliferative effect was observed to be dose-dependent. researchgate.net Interestingly, the same study noted that F4-Neuroprostanes did not have an inhibitory effect on a non-tumorigenic human mammary epithelial cell line (MCF-10A), suggesting a degree of selectivity for malignant cells. researchgate.net The mechanism behind this inhibition is thought to be related to the induction of oxidative stress within the cancer cells, as n-3 polyunsaturated fatty acids and their derivatives can influence cancer cell growth and proliferation. mdpi.com Other lipid peroxidation products have also been shown to inhibit cancer cell proliferation by modulating key signaling pathways involved in cell cycle progression and tumor expansion. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| F4-Neuroprostane (4-series) |
| 4-F4t-NeuroP |
| 10-F4t-NeuroP |
| Docosahexaenoic acid (DHA) |
| AMP-activated protein kinase α (AMPKα) |
| Phospho-AMPKα (p-AMPKα) |
| Pisum sativum agglutinin (PSA) |
Comparative Biochemistry and Interactions with Other Biomolecules
Stereochemistry and Isomerism of F4-Neuroprostanes
F4-Neuroprostanes (F4-NeuroPs) are a class of isoprostanes derived from the non-enzymatic, free radical-catalyzed peroxidation of docosahexaenoic acid (DHA). Their complex structure gives rise to a significant number of stereoisomers and regioisomers.
The basic structure of an F4-Neuroprostane features a cyclopentane (B165970) ring, known as an F-type prostane (B1239271) ring, similar to that found in F-series prostaglandins (B1171923). Attached to this ring are two side chains. The IUPAC name for the 4-series F4-Neuroprostane is (E)-6-[3,5-dihydroxy-2-[(2Z,5Z,8Z)-undeca-2,5,8-trienyl]cyclopentyl]-4-hydroxyhex-5-enoic acid.
The stereochemical complexity of F4-Neuroprostanes arises from multiple chiral centers and double bonds within the molecule. Specifically, F4-Neuroprostanes possess five stereocenters and four double bonds. This leads to the potential for a large number of stereoisomers. For the F4-neuroprostanes, there are 8 regioisomers, and each of these can form 8 racemic diastereomers, resulting in a total of 128 possible compounds. caymanchem.com
The nomenclature of F4-Neuroprostanes designates the specific regioisomer. For instance, "4-F4t-NeuroP" refers to the F4-Neuroprostane where the side chain is attached at the C4 position of the cyclopentane ring. mdpi.com The oxidation of DHA can generate eight different series of F4-NeuroPs, depending on the initial site of radical attack: the 4-, 7-, 10-, 11-, 13-, 14-, 17-, and 20-series. mdpi.comnih.govlabmed.org.tw Among these, the 4-F4t-NeuroPs and 10-F4t-NeuroPs are the most well-represented isomers. mdpi.com
The formation of these various isomers is a random process, a hallmark of non-enzymatic lipid peroxidation. This contrasts with the highly specific products generated by enzymatic pathways, such as those involving cyclooxygenase (COX) enzymes in prostaglandin (B15479496) synthesis. portlandpress.com
Table 1: Key Stereochemical Features of F4-Neuroprostane (4-series)
| Feature | Description |
| Parent Compound | Docosahexaenoic Acid (DHA; C22:6 ω-3) |
| Core Structure | F-type prostane ring (cyclopentane ring) |
| Regioisomers | 8 series (4-, 7-, 10-, 11-, 13-, 14-, 17-, and 20-series) based on side-chain attachment to the cyclopentane ring. mdpi.comnih.govlabmed.org.tw |
| Stereoisomers | Each regioisomer can exist as 8 racemic diastereomers, leading to 128 possible compounds. caymanchem.com |
| Key Isomers | 4-F4t-NeuroP and 10-F4t-NeuroP are the most studied. mdpi.com |
Cross-Talk with Other Lipid Mediators and Pathways
Relationships with Other Isoprostanoids (F2-IsoPs, F3-IsoPs, D4-, E4-NeuroPs)
F4-Neuroprostanes belong to the larger family of isoprostanes, which are prostaglandin-like compounds formed from the peroxidation of various polyunsaturated fatty acids (PUFAs). The specific class of isoprostane is determined by its parent fatty acid.
F2-Isoprostanes (F2-IsoPs): These are derived from arachidonic acid (AA, an omega-6 PUFA). There are four main regioisomers of F2-IsoPs: the 5-, 8-, 12-, and 15-series. caymanchem.com F2-IsoPs are often considered the "gold standard" biomarkers for in vivo oxidative stress. fatsoflife.com
F3-Isoprostanes (F3-IsoPs): These originate from eicosapentaenoic acid (EPA, an omega-3 PUFA). They can form 192 different isomers. fatsoflife.com
D4- and E4-Neuroprostanes (D4-, E4-NeuroPs): Similar to F4-Neuroprostanes, these are also derived from DHA. However, they possess D- and E-type prostane rings, respectively, analogous to PGE2 and PGD2. caymanchem.comresearchgate.net The formation of these different ring structures depends on the rearrangement of the endoperoxide intermediates formed during peroxidation. researchgate.net A- and J-ring neuroprostanes (A4/J4-NeuroPs) are also formed and have been shown to suppress pro-inflammatory signaling. caymanchem.com
While all are products of non-enzymatic peroxidation, the biological effects of isoprostanes derived from omega-3 fatty acids (like F4-NeuroPs and F3-IsoPs) can differ from those derived from omega-6 fatty acids (like F2-IsoPs). For instance, metabolites of omega-3 PUFAs often exhibit anti-inflammatory properties, whereas some omega-6 derivatives can be pro-inflammatory. nih.gov
Table 2: Comparison of Isoprostane Families
| Isoprostane Family | Parent Fatty Acid | Fatty Acid Type | Number of Possible Isomers | Key Characteristics |
| F2-Isoprostanes (F2-IsoPs) | Arachidonic Acid (AA) | Omega-6 | 64 fatsoflife.com | Gold standard biomarker of oxidative stress; some isomers are pro-inflammatory. nih.govfatsoflife.com |
| F3-Isoprostanes (F3-IsoPs) | Eicosapentaenoic Acid (EPA) | Omega-3 | 192 fatsoflife.com | Associated with the metabolism of omega-3 fatty acids. |
| F4-Neuroprostanes (F4-NeuroPs) | Docosahexaenoic Acid (DHA) | Omega-3 | 256 fatsoflife.com | Abundant in the brain; considered a marker for neuronal oxidative damage. caymanchem.comlabmed.org.tw |
| D4-/E4-Neuroprostanes | Docosahexaenoic Acid (DHA) | Omega-3 | Varies | Possess D- or E-type prostane rings, analogous to prostaglandins D2 and E2. caymanchem.comresearchgate.net |
Interactions with Pro-Resolving Lipid Mediators
Recent research indicates that F4-Neuroprostanes can influence the production and activity of specialized pro-resolving mediators (SPMs), a class of lipids that actively regulate the resolution of inflammation. nih.gov SPMs, which include resolvins, protectins, and maresins, are enzymatically produced from PUFAs like DHA and EPA. nih.gov
Studies have shown that the introduction of 4-F4t-NeuroP can lead to a significant increase in anti-inflammatory hydroxylated-DHA metabolites, including an isomer of neuroprotectin D1. nih.gov This suggests that F4-Neuroprostanes, while being markers of oxidative stress, may also trigger compensatory pro-resolving pathways. mdpi.comnih.gov This interaction highlights a potential mechanism by which the body attempts to counteract the initial oxidative damage. The failure to resolve inflammation effectively can lead to chronic inflammation and tissue damage. nih.gov
Differential Metabolism and Bioactivity of Oxidized Forms
The bioactivity of F4-Neuroprostanes can change as they undergo further metabolism and oxidation. For example, 4-F4t-NeuroP in its native form has been shown to be neuroprotective. nih.gov It can upregulate the transcription of the antioxidant enzyme heme oxygenase-1. nih.gov However, when 4-F4t-NeuroP is further oxidized, this protective effect is diminished. nih.gov This suggests that the initial products of DHA peroxidation may have beneficial signaling roles, but extensive oxidation can lead to a loss of this bioactivity or potentially disadvantageous effects.
Binding and Transport Mechanisms (e.g., Blood-Brain Barrier Permeability)
The transport and binding of F4-Neuroprostanes are critical for their distribution and biological activity. Although initially named "neuro" prostanes due to the high concentration of their precursor, DHA, in the brain, F4-NeuroPs have been detected in various bodily fluids, including plasma, urine, and semen. mdpi.com
Research has demonstrated that F4-Neuroprostanes can cross the blood-brain barrier. portlandpress.com In a study involving rodents, intravenously infused 4-F4t-NeuroP was rapidly taken up by the liver and plasma within 30 seconds, while it took approximately 2 hours to appear in the brain. portlandpress.com This indicates a slower but definite transport into the central nervous system. Once in the brain, these molecules can mediate the production of anti-inflammatory molecules derived from the enzymatic oxidation of DHA. portlandpress.com
The precise mechanisms of their transport across cell membranes and the blood-brain barrier are not fully elucidated but may involve passive diffusion or carrier-mediated transport. The binding of F4-Neuroprostanes to specific receptors is an area of ongoing research. It is known that other isoprostanes, such as F2-IsoPs, can interact with prostanoid receptors, including the thromboxane (B8750289) receptor. mdpi.com It is plausible that F4-Neuroprostanes may also exert some of their biological effects through similar receptor interactions.
Advanced Research Considerations and Future Directions
Methodological Advances and Assay Platform Refinements
Accurate and sensitive detection of F4-Neuroprostanes is crucial for their validation as reliable biomarkers. Current research is focused on improving existing methods and developing new platforms. The most sensitive and robust method for quantifying F4-Neuroprostanes is gas chromatography/negative-ion chemical-ionization mass spectrometry (GC/NICI-MS). researchgate.netlabmed.org.tw However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers advantages in specificity and the ability to distinguish between different isomers. ocl-journal.orglabmed.org.tw
F4-Neuroprostanes are considered more specific indicators of neuronal oxidative damage compared to other markers like F2-Isoprostanes, as their precursor, DHA, is highly concentrated in the brain. labmed.org.twscispace.com Studies have shown that in certain neurological conditions, the increase in F4-NeuroPs is more significant than that of F2-Isoprostanes, suggesting their superior utility in assessing neuronal injury. labmed.org.twocl-journal.org For instance, in patients with aneurysmal subarachnoid hemorrhage, cerebrospinal fluid (CSF) levels of F4-NeuroPs were significantly elevated, highlighting their potential as specific markers for neurological dysfunction. ocl-journal.org However, it is important to note that some studies have not found increased peripheral levels of F4-Neuroprostanes in conditions like Alzheimer's disease, indicating the complexity of their role and the need for further investigation into specific disease contexts. ohsu.edu
F4-Neuroprostanes are produced as a mixture of several diastereoisomers. ocl-journal.org The development of analytical techniques capable of separating these individual isomers is a significant area of interest, as different isomers may possess distinct biological activities. ocl-journal.orgocl-journal.org Advanced chromatographic methods, such as certain LC-MS/MS techniques, have shown the ability to separate epimers of related isoprostanes, paving the way for similar advancements in F4-Neuroprostane analysis. ocl-journal.orgresearchgate.net The chemical synthesis of specific F4-Neuroprostane isomers has been instrumental in developing these analytical methods and in studying their individual biological effects. ocl-journal.orgnih.gov
Resolving Discrepancies with Other Oxidative Stress Markers
Elucidating the Full Spectrum of Biological Activities
Beyond their role as biomarkers, F4-Neuroprostanes exhibit a range of biological activities. ocl-journal.orgocl-journal.org Research is actively exploring these functions to understand their broader physiological and pathological significance.
Recent studies have revealed that 4(RS)-4-F4t-NeuroP can act as a bioactive lipid molecule in neuronal cells. nih.gov It has been shown to upregulate the antioxidant enzyme heme oxygenase-1, suggesting a neuroprotective role. nih.govresearchgate.net Furthermore, F4-Neuroprostanes have demonstrated anti-inflammatory properties, potentially mediated through peroxisome proliferator-activated receptors (PPARs). fatsoflife.com In the cardiovascular system, 4(RS)-4-F4t-NeuroP has been found to have anti-arrhythmic effects and may protect the heart from ischemia-induced injuries. fatsoflife.com
Exploring Uncharted Roles in Diverse Biological Systems and Organs
While initially named for their abundance in the nervous system, F4-Neuroprostanes have been detected in various other tissues and fluids, including plasma, urine, and semen, suggesting broader physiological roles. nih.govmdpi.com For example, F4-Neuroprostanes have been implicated in reproductive biology, where they have been shown to enhance sperm motility and capacitation. nih.govmdpi.com Their presence in maternal and cord blood in cases of pre-eclampsia also points to a role in pregnancy-related pathologies. ocl-journal.org The detection of F4-Neuroprostanes in these diverse systems opens up new avenues of research into their functions beyond the central nervous system. ocl-journal.orgaston.ac.uk
Preclinical Model Development and Validation for Mechanistic Studies
To fully elucidate the mechanisms of action of F4-Neuroprostanes, robust preclinical models are essential. Animal models of various diseases, including neurological disorders and cardiovascular conditions, are being used to study the role of these compounds in vivo. scispace.comportlandpress.com For instance, rodent models have been used to demonstrate that infused 4-F4t-NeuroP can cross the blood-brain barrier and mediate the production of anti-inflammatory molecules. researchgate.netportlandpress.com In vitro studies using cell cultures, such as neuroblastoma cells and primary neuronal cultures, are also crucial for dissecting the molecular pathways through which F4-Neuroprostanes exert their effects. nih.govresearchgate.net The development and validation of these models are critical for translating basic research findings into potential therapeutic applications.
Q & A
Q. How can conflicting results between F4-Neuroprostane and traditional oxidative stress assays be resolved in peer-reviewed discussions?
- Methodological Answer : Use sensitivity analyses to identify thresholds where F4-Neuroprostane outperforms other markers (e.g., specificity for neural vs. systemic oxidation). Publish negative results in dedicated repositories to reduce publication bias. Frame contradictions as opportunities for methodological refinement rather than irreproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
